N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide
Description
N-methyl-1-(6-oxa-2-azaspiro[35]nonane-2-carbonyl)cyclopropane-1-carboxamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-14-10(16)13(4-5-13)11(17)15-7-12(8-15)3-2-6-18-9-12/h2-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCFMYQXRDIDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)C(=O)N2CC3(C2)CCCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide typically involves multiple steps. One common approach starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring . This intermediate is then subjected to further reactions to introduce the spirocyclic structure and other functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of specialized equipment to handle the reagents and conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® in formic acid for oxidative cyclizations . Reducing agents and various catalysts may also be used depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield ring-fused benzimidazoles .
Scientific Research Applications
N-methyl-1-(6-oxa-2-azaspiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery.
Industry: Its robust chemical structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-methyl-1-(6-oxa-2-azaspiro[3.5]nonane-2-carbonyl)cyclopropane-1-carboxamide exerts its effects is not fully understood. it is believed to interact with molecular targets such as the His194 residue of NQO1, enabling more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction likely involves hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring size.
2-oxa-7-azaspiro[3.5]nonane: A closely related compound with a similar spirocyclic structure.
Uniqueness
N-methyl-1-(6-oxa-2-azaspiro[35]nonane-2-carbonyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
